Product packaging for DCPD(Cat. No.:CAS No. 25038-78-2)

DCPD

Cat. No.: B7800370
CAS No.: 25038-78-2
M. Wt: 132.20 g/mol
InChI Key: HECLRDQVFMWTQS-UHFFFAOYSA-N
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Description

Dicyclopentadiene (DCPD) is a bridged cyclic hydrocarbon that serves as a versatile precursor and monomer in advanced scientific research and development. It is primarily sourced as a co-product from the steam cracking of petroleum fractions, with its most significant role in materials science being its polymerization into poly-DCPD via Ring-Opening Metathesis Polymerization (ROMP) using catalysts such as Grubbs' catalyst . The resulting polymer is a high-performance thermoset material renowned for its exceptional impact resistance, high strength, and excellent corrosion resistance, making it a subject of study for demanding applications in the automotive, sporting goods, and aerospace industries . Beyond its metathesis polymerization, this compound is a key starting material for unsaturated polyester resins (UPRs) and hydrocarbon resins (HCRs), where it imparts improved weathering resistance and processability . Its high reactivity also makes it a valuable building block in organic and organometallic synthesis. The compound readily undergoes a retro-Diels-Alder reaction at elevated temperatures (typically above 150 °C) to yield cyclopentadiene (CPD), a valuable diene for Diels-Alder reactions and a precursor to metallocenes . This reversible reaction establishes a this compound/CPD system that is exploited in various chemical technologies . Furthermore, this compound derivatives, such as ethylidenenorbornene (ENB) - a key termonomer in Ethylene Propylene Diene Monomer (EPDM) elastomers - and cyclic olefin copolymers (COCs) are critical for developing materials with specific properties like transparency and chemical resistance . This product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12 B7800370 DCPD CAS No. 25038-78-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tricyclo[5.2.1.02,6]deca-3,8-diene
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InChI

InChI=1S/C10H12/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5,7-10H,3,6H2
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InChI Key

HECLRDQVFMWTQS-UHFFFAOYSA-N
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Canonical SMILES

C1C=CC2C1C3CC2C=C3
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Molecular Formula

C10H12
Record name DICYCLOPENTADIENE
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Related CAS

25038-78-2
Record name Dicyclopentadiene homopolymer
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DSSTOX Substance ID

DTXSID5025023
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Molecular Weight

132.20 g/mol
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Physical Description

Dicyclopentadiene appears as a liquid with an acrid odor. Flash point 90 °F. The vapors are irritating to the eyes and respiratory system. Subject to polymerization if subjected to heat for prolonged periods or if contaminated. If the polymerization takes place inside a container, the container may violently rupture. Insoluble in water. Density 8.2 lb / gal. Used in paints, varnishes, as an intermediate in insecticides, as a flame retardant in plastics., Liquid; NKRA, Colorless, crystalline solid with a disagreeable, camphor-like odor; Note: A liquid above 90 degrees F; [NIOSH], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., A liquid with an acrid odor., Colorless, crystalline solid with a disagreeable, camphor-like odor. [Note: A liquid above 90 °F.]
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Boiling Point

342 °F at 760 mmHg (NTP, 1992), 172 °C, 342 °F
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Flash Point

90 °F (NTP, 1992), 32 °C, 24 °C (75 °F), 90 °F (32 °C) (Open cup), 32 °C o.c., 90 °F (open cup), (oc) 90 °F
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Solubility

Insoluble (NTP, 1992), In water, 0.020 g/L at 25 °C, Very soluble in ethyl ether, ethanol, Readily sol in acetone, dichloromethane, ethyl acetate, n-hexane, and toluene., Solubility in water, g/100ml at 25 °C: 0.002, 0.02%
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Density

0.978 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9302 g/cu cm at 35 °C, Bulk density = 8.2 lb/gal at 60 °F, Liquid density: 0.978 at 20 °C, 0.98 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 0.98, 0.98 (Liquid at 95 °F)
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Vapor Density

4.55 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.55 (Air = 1), Relative vapor density (air = 1): 4.6-4.7, 4.55
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Vapor Pressure

10 mmHg at 117.7 °F (NTP, 1992), 2.3 [mmHg], Vapor pressure: 1.40 mm Hg at 20 °C, 2.30 mm Hg at 25 °C /Extrapolated from a measured range of 33 °C and higher/, Vapor pressure, Pa at 20 °C: 180, 1.4 mmHg
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Color/Form

Colorless crystalline solid [Note: A liquid above 90 degrees F]

CAS No.

77-73-6, 25038-78-2, 1755-01-7
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Melting Point

92.5 °F (NTP, 1992), 32.9 °C, 32-34 °C, 92.5 °F, 90 °F
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Synthetic Methodologies and Reaction Chemistry of Dicyclopentadiene

Industrial Production Routes and Feedstocks for Dicyclopentadiene (B1670491)

Dicyclopentadiene (DCPD) is a significant industrial chemical primarily sourced from the by-products of petroleum cracking. chemicalbook.com Its production is intrinsically linked to the large-scale manufacturing of ethylene (B1197577) and propylene (B89431). aiche.org

The principal industrial source of dicyclopentadiene is the C5 fraction produced during the steam cracking of hydrocarbons like naphtha and gas oils. aiche.orgnih.gov This process, aimed at producing ethylene and propylene, also yields a C5 stream rich in valuable diolefins, including isoprene (B109036), piperylene, and cyclopentadiene (B3395910) (CPD). nih.govsinopectech.com The cyclopentadiene content in this fraction is notable, but due to its high reactivity, it readily undergoes a spontaneous Diels-Alder dimerization to form dicyclopentadiene, even at ambient temperatures. nih.govmdpi.com

The recovery of this compound from this complex mixture, which can contain over 130 different components, is a challenging separation task because many constituents have similar boiling points. nih.govsinopectech.com The general strategy involves leveraging the dimerization reaction. The raw C5 stream is heated to facilitate the conversion of CPD into the higher-boiling this compound. acs.orgresearchgate.net Following this dimerization step, the mixture is subjected to fractional distillation. This compound, now having a significantly higher boiling point (170°C) than the other C5 components, is separated as a bottom product. chemicalbook.comnih.gov This initial product is typically of technical grade, with purities around 70-80%. patsnap.com

Two main principles are applied for this compound separation from pyrolysis gasoline:

Immediate Processing: The C5 fraction is first separated from the pyrolysis gasoline. This stream is then fed into a dimerizer reactor to convert CPD to this compound, which is subsequently separated via distillation. nih.gov

Delayed Processing: The entire pyrolysis gasoline stream is first held in conditions that promote the dimerization of CPD to this compound. Afterward, the various fractions are separated by distillation columns. nih.gov

The composition of the C5 fraction can vary depending on the cracking feedstock, but it is a significant source of valuable dienes. nih.govlongchangchemical.com

ComponentTypical Content in C5 FractionBoiling Point
Isoprene (ISP)45%-55% (combined)34.1°C
Cyclopentadiene (CPD)41.5°C
Piperylene (PIP)42-44°C
Dicyclopentadiene (this compound)Formed from CPD170°C

Continuous efforts to improve the efficiency and cost-effectiveness of this compound production have led to significant technological advancements. Process intensification strategies aim to simplify the complex separation and reaction steps. acs.org For instance, designs that reduce the number of reaction zones and distillation columns can lower capital costs and improve operability. acs.orgresearchgate.net

Improvements in fluidized-bed catalytic cracking (FCC) methods have also enhanced this compound yields and reduced operational costs. polarismarketresearch.com A 2023 study highlighted that recent upgrades in FCC technology improved production efficiency by approximately 15%. polarismarketresearch.com

Furthermore, catalytic processes are being explored to enhance the synthesis and polymerization of this compound. While the dimerization of CPD to this compound is typically a thermal process, subsequent reactions often employ catalysts. For example, Ziegler-Natta and metallocene catalysts are used in the production of cyclic olefin copolymers (COCs) from this compound derivatives. nih.gov Cationic polymerization of this compound can be initiated by catalyst systems based on metal halides and organometallic compounds. researchgate.net Research has also been conducted on multicomponent catalytic systems, such as those based on bis(cyclopentadienyl)titanium dichloride and diethylaluminum chloride, for this compound polymerization. researchgate.net

Many modern applications, particularly in the fields of electronics, optics, and specialty polymers like polydicyclopentadiene (pthis compound), demand high-purity (98-99%) or ultrapure this compound. nih.govlanl.gov Achieving this level of purity requires additional processing steps beyond the initial recovery from the C5 stream. nih.gov

The standard method involves a multi-step process of depolymerization and re-dimerization:

Monomerization: Lower-purity this compound (e.g., 80-95%) is heated to temperatures between 180-210°C. nih.govgoogle.com This reverses the Diels-Alder reaction, "cracking" the this compound back into cyclopentadiene monomer. nih.gov

Purification: The highly volatile CPD is separated from non-volatile impurities and oligomers via distillation. nih.govgoogle.com

Controlled Dimerization: The purified CPD is then re-dimerized under carefully controlled conditions (e.g., 50-110°C) to form high-purity this compound, minimizing the formation of higher oligomers. nih.govgoogle.com

Final Fractionation: Any unreacted CPD is stripped from the high-purity this compound product through a mild fractionation process. nih.gov

This sequence of monomerization, purification, and controlled re-dimerization can yield this compound with a purity of at least 99.5%. google.com

In addition to traditional petrochemical routes, new bio-based methods are being developed to produce ultrapure this compound. lanl.govlanl.gov One such process involves the multi-step chemical synthesis of this compound from furfural, a compound derivable from cellulosic biomass like corn bran. lanl.govlanl.gov This sustainable approach is designed to produce this compound suitable for pthis compound production and other high-demand polymer applications, offering a stable supply independent of the volatile olefins market. lanl.gov

This compound GradeTypical PurityProduction Method Highlight
Technical Grade80% - 95%Direct recovery from C5 stream via dimerization and distillation. nih.gov
High Purity Grade98% - 99%Monomerization of lower-purity this compound, followed by purification and controlled re-dimerization. nih.gov
Ultrapure/Polymer Grade>99.5%Refined monomerization/re-dimerization processes or bio-based synthesis from furfural. lanl.govgoogle.com

Retro-Diels-Alder Reaction of Dicyclopentadiene to Cyclopentadiene

The thermal decomposition of dicyclopentadiene to regenerate cyclopentadiene is a classic example of a retro-Diels-Alder reaction. wvu.eduyoutube.com This reversible process is crucial for both the purification of this compound and for providing CPD monomer for various chemical syntheses, as CPD itself is too reactive to be stored for long periods. wikipedia.orgnih.gov

The equilibrium between cyclopentadiene and dicyclopentadiene is highly temperature-dependent. The dimerization is an exothermic reaction, and consequently, the reverse reaction—dissociation—is endothermic and favored at higher temperatures. nih.govwikipedia.org

The thermodynamic parameters for the dimerization of cyclopentadiene have been measured, indicating a negative enthalpy (ΔH°) of –18 kcal/mol and a negative entropy (ΔS°) of –40 eu. wikipedia.org This confirms that the forward reaction (dimerization) is enthalpically driven and becomes less favorable as temperature increases. At temperatures above approximately 125°C in the vapor phase, the dissociation into cyclopentadiene monomer becomes thermodynamically favored. wikipedia.org The rate constant for the dimerization at 25°C is reported to be 8.3 × 10⁻⁷ M⁻¹s⁻¹, which corresponds to a half-life of about 28 hours for neat cyclopentadiene. nih.gov

Kinetically, the cracking of this compound is typically carried out at temperatures between 160°C and 200°C, and sometimes higher for laboratory or specialized applications. orgsyn.orggoogle.com At these temperatures, a steady distillation of the low-boiling CPD monomer (boiling point 40-42°C) from the higher-boiling this compound is possible. latech.edu The reaction is reversible, and a further addition of CPD to this compound can form tricyclopentadiene (TCPD), especially at elevated temperatures and pressures. researchgate.netresearchgate.net

ParameterValueSignificance
ΔH° (Dimerization)–18 kcal/molExothermic reaction, heat is released. wikipedia.org
ΔS° (Dimerization)–40 euIncrease in order (two molecules form one). wikipedia.org
Dissociation Temperature>125°CTemperature at which dissociation to monomer becomes thermodynamically favored. wikipedia.org
Practical Cracking Temperature160°C - 210°CTemperature range used in industrial and lab settings for efficient CPD generation. google.comgoogle.com

For many chemical syntheses, particularly Diels-Alder reactions with other dienophiles, a fresh supply of cyclopentadiene is essential. chalmers.seresearchgate.net In situ cracking provides a continuous stream of reactive monomer directly into the reaction vessel, avoiding the need for separate distillation and storage. chalmers.se

This technique is especially well-suited for continuous flow chemistry. chalmers.seresearchgate.net In a typical setup, dicyclopentadiene is passed through a heated tube or reactor coil (the "cracker") to induce the retro-Diels-Alder reaction. The resulting vapor-phase cyclopentadiene is then immediately mixed with the other reactant(s) in a subsequent reaction zone. chalmers.se This approach allows for both the cracking of this compound and the subsequent Diels-Alder synthesis to occur in a single, continuous step. chalmers.seresearchgate.net This integrated method can improve the yield of the final product compared to separate batch processes and is highly scalable, making it attractive for producing large quantities of cyclopentadiene derivatives. chalmers.se The only practical laboratory preparation of cyclopentadiene is through this depolymerization of dicyclopentadiene. orgsyn.org

Diels-Alder Reactions Involving Dicyclopentadiene and its Derivatives

The Diels-Alder reaction, a cornerstone of organic synthesis, is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene ring. Dicyclopentadiene (this compound) itself is a product of a Diels-Alder reaction where one molecule of cyclopentadiene acts as the diene and another as the dienophile. masterorganicchemistry.comstudy.com This dimerization is a reversible process, and heating this compound allows for a retro-Diels-Alder reaction to regenerate the highly reactive cyclopentadiene monomer, which is often used in situ for subsequent Diels-Alder reactions. masterorganicchemistry.comstudy.com

Mechanism and Stereoselectivity in Adduct Formation

The Diels-Alder reaction proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking occurs in a single step via a cyclic transition state. scribd.com A key characteristic of this reaction is its high degree of stereoselectivity. When cyclic dienes, such as cyclopentadiene, are employed, the reaction can yield two primary stereoisomeric products: endo and exo adducts. wvu.edu

In the reaction between cyclopentadiene and a dienophile like maleic anhydride (B1165640), the endo isomer is predominantly formed. scribd.com This preference is often explained by the "endo rule," which posits that the transition state leading to the endo product is stabilized by secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile. wvu.edu The substituents of the dienophile are oriented towards the larger bridge of the bicyclic product in the endo isomer. scribd.com

However, the ratio of endo to exo products can be influenced by reaction conditions, particularly temperature. At lower temperatures, the reaction is under kinetic control, favoring the faster-forming endo product. masterorganicchemistry.com At elevated temperatures, the reversibility of the Diels-Alder reaction becomes significant, leading to thermodynamic control where the more stable exo product may be favored. For instance, in the reaction of cyclopentadiene with maleic anhydride, reactions at room temperature yield almost exclusively the endo product, while at higher temperatures, increasing amounts of the exo isomer are observed over time, suggesting an equilibration process. sciforum.net

ReactionDienophileConditionsPredominant ProductReference
Cyclopentadiene DimerizationCyclopentadieneRoom Temperatureendo-Dicyclopentadiene (B155271) study.com
Cyclopentadiene + Maleic AnhydrideMaleic AnhydrideRoom Temperatureendo isomer scribd.comsciforum.net
Cyclopentadiene + Butyl AcrylateButyl Acrylate185°Cexo isomer (1.85:1 exo:endo) sciforum.net

Computational Studies of Diels-Alder Reactions (e.g., with Cyclopentadiene)

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the mechanisms, stereoselectivity, and energetics of Diels-Alder reactions involving cyclopentadiene. These studies provide insights into the transition state geometries and the factors governing product distribution.

For the reaction of cyclopentadiene with cyclopropenes, computational studies have been used to estimate the activation free energies for both the endo and exo pathways. chemrxiv.orgchemrxiv.org The differential activation free energies can predict the exclusive formation of the endo product with unsubstituted cyclopropene. chemrxiv.org However, for substituted cyclopropenes, particularly perhalocyclopropenes, the computational models sometimes fail to accurately predict the experimental stereoselectivities, indicating the complexity of the interactions at play. chemrxiv.orgchemrxiv.org

In the case of the Diels-Alder reaction between cyclobutenone and cyclopentadiene, computational analysis has shown that the reaction follows an asynchronous concerted pathway. longdom.org For the unsubstituted reactants, the endo pathway is kinetically favored. longdom.org

Computational studies have also been applied to more complex systems, such as the successive Diels-Alder cycloadditions of cyclopentadiene to fullerene (C60). These calculations help to understand how encapsulation of the fullerene affects the regioselectivity of the additions. nih.govacs.org For the first Diels-Alder reaction of cyclopentadiene with C60, the calculated activation enthalpy was found to be 11.2 kcal/mol, with a reaction enthalpy of -11.6 kcal/mol. nih.gov

ReactantsComputational MethodKey FindingActivation Energy (kcal/mol)
Cyclopentadiene + CyclopropeneDFTPredicts exclusive endo product-
Cyclopentadiene + CyclobutenoneNot SpecifiedEndo pathway is kinetically preferred-
Cyclopentadiene + C60DFT-11.2 (Activation Enthalpy)

Functionalization and Derivatization of Dicyclopentadiene

The chemical modification of dicyclopentadiene is a significant area of research aimed at tailoring its properties for a wide range of applications, from advanced polymers to specialized chemical intermediates.

Synthesis of Functionalized Dicyclopentadiene Monomers

The synthesis of functionalized dicyclopentadiene monomers allows for the introduction of specific chemical groups, which can then be carried into polymers, imparting desired characteristics. A notable example is the synthesis of carboxyl-functionalized dicyclopentadiene. This can be achieved through the heterodimerization of a carboxylated cyclopentadiene with an unmodified cyclopentadiene molecule. acs.org One reported method involves reacting sodium cyclopentadienylide with dimethylcarbonate, followed by reaction with isopropyl alcohol, sulfuric acid, and freshly cracked cyclopentadiene to yield a mixture of regioisomers of the carboxylated dicyclopentadiene monomer. acs.org The development of well-defined functionalized cyclopentadiene monomers is crucial for creating sustainable and high-performance polymers. escholarship.org

Chemical Modifications for Specific Applications

Dicyclopentadiene and its derivatives are frequently modified to enhance the performance of various materials. For instance, this compound-modified unsaturated polyester (B1180765) resins (UPRs) are known for their reduced shrinkage and lower styrene (B11656) emissions compared to standard UPRs. nih.gov These resins are synthesized through methods like the Diels-Alder route or the "water process". nih.govresearchgate.net

Further modifications can be made to impart specific functionalities. For example, dicyclopentadiene resin can be grafted with maleic anhydride to create a modified resin. mdpi.com This modification increases the polarity of the resin, which can improve properties such as wet skid resistance in silica-filled rubber composites. mdpi.com Chemical modifications have also been employed to improve the compatibility and thermal properties of dicyclopentadiene-based epoxy resins. scilit.com The use of methyl dicyclopentadiene (Methis compound), a common co-product of this compound distillation, has also been investigated for its influence on the properties of unsaturated polyester resins. nih.gov The stereoisomers of dicyclopentadiene, specifically the endo and exo forms, have been shown to have different reaction kinetics in ring-opening metathesis polymerization (ROMP), which is relevant for applications like self-healing materials. nih.gov

ModificationReagentApplicationImproved Property
This compound ResinMaleic AnhydrideRubber CompositesWet Skid Resistance
Dicyclopentadiene-Unsaturated Polyester ResinsLower Shrinkage, Reduced Styrene Emission
Dicyclopentadiene-based Epoxy Resins-Not SpecifiedCompatibility, Thermal Properties

Epoxidation of Dicyclopentadiene: Reaction Kinetics and Catalysis

The epoxidation of dicyclopentadiene is a key functionalization reaction that introduces an epoxide group, a versatile handle for further chemical transformations. The kinetics of this reaction have been studied, particularly under phase transfer catalysis conditions. tandfonline.comresearchgate.net This process often involves an acidic aqueous solution/organic solvent two-phase medium, with a quaternary ammonium salt acting as the phase transfer catalyst. tandfonline.comresearchgate.net

The reaction is typically carried out in the presence of hydrogen peroxide as the oxidant, along with co-catalysts such as sodium tungstate and phosphoric acid. tandfonline.comresearchgate.net The rate-determining step in this catalytic cycle is generally found to be the reactions occurring in the organic phase. tandfonline.comresearchgate.net The epoxidation of dicyclopentadiene involves multiple reactions, including the epoxidation of the two different double bonds in the molecule, leading to primary and secondary sequential reactions. tandfonline.com The study of the reaction kinetics involves investigating the influence of various parameters such as agitation speed, catalyst concentration, pH, and temperature on the conversion of dicyclopentadiene. tandfonline.com The apparent rate constants for the primary reactions in the organic phase can be determined from experimental data. tandfonline.com

Hydroformylation of Dicyclopentadiene to Diols and Dialdehydes

The hydroformylation of dicyclopentadiene (this compound) is a significant chemical transformation that yields valuable dialdehydes and diols. These products, primarily diformyltricyclodecanes (DFTD) and tricyclodecanedimethylol (TDDMO), serve as important intermediates in the synthesis of various fine chemicals, including plasticizers, pharmaceuticals, and perfumes. mdpi.com The reaction involves the addition of a formyl group (–CHO) and a hydrogen atom across the carbon-carbon double bonds of the this compound molecule.

The process is typically conducted in two distinct and subsequent hydroformylation steps due to the different reactivities of the two double bonds within the dicyclopentadiene structure. researchgate.net The hydroformylation of the more strained norbornenyl double bond occurs first, yielding monoformyltricyclodecenes (MFTD). mdpi.comresearchgate.net The second hydroformylation step, which converts MFTD to DFTD, takes place at the less reactive cyclopentenyl ring and generally requires more severe reaction conditions. mdpi.com The resulting dialdehydes (DFTD) can then be hydrogenated to form the corresponding diols (TDDMO). mdpi.comrsc.org

Catalysis for this reaction is predominantly achieved using transition metal complexes, with rhodium- and cobalt-based catalysts being the most extensively studied. mdpi.comdaneshyari.com Research has also focused on bimetallic systems, such as cobalt-rhodium catalysts, which have demonstrated high activity and selectivity. mdpi.comoup.com

Detailed Research Findings

Scientific investigations into the hydroformylation of this compound have focused on optimizing catalyst systems and reaction conditions to maximize the yield and selectivity of the desired dialdehyde and diol products.

One notable approach involves a two-stage reaction sequence to control the selective formation of MFTD and its subsequent conversion to DFTD. mdpi.com In this methodology, the first stage is optimized for high MFTD selectivity under milder conditions. The second stage then employs higher temperatures and pressures to facilitate the hydroformylation of the second double bond to produce DFTD. mdpi.com

For example, research using magnetically separable Fe₃O₄-supported Co-Rh bimetallic catalysts demonstrated that the cobalt-to-rhodium ratio significantly impacts product distribution and reaction rates. mdpi.com While a monometallic Rh/Fe₃O₄ catalyst showed low selectivity towards DFTD (21.3%), the addition of cobalt as a modifier significantly enhanced the selectivity. mdpi.com Complete conversion of this compound was achieved over all tested Co-Rh/Fe₃O₄ catalysts. mdpi.com The study found that a Co/Rh ratio of 2:1 provided an optimal balance for achieving a high DFTD formation rate. mdpi.com

The table below summarizes the conditions and results for the two-stage hydroformylation of this compound using various Co-Rh/Fe₃O₄ catalysts.

Catalyst (Co/Rh Ratio)This compound Conversion (%)MFTD Selectivity (%)DFTD Selectivity (%)Other By-products (%)
Rh/Fe₃O₄ (0:1)10072.521.36.2
0.5Co-2Rh/Fe₃O₄ (0.25:1)10027.968.73.4
1Co-2Rh/Fe₃O₄ (0.5:1)10012.785.12.2
2Co-2Rh/Fe₃O₄ (1:1)1007.789.33.0
4Co-2Rh/Fe₃O₄ (2:1)1005.890.63.6
8Co-2Rh/Fe₃O₄ (4:1)10029.267.03.8

Table 1. Product distribution in the two-stage hydroformylation of Dicyclopentadiene over Co-Rh/Fe₃O₄ catalysts. Reaction Conditions: Stage 1 at 95°C and 4 MPa for 1.5 h; Stage 2 at 140°C and 7 MPa for 4 h. mdpi.com

Further research has explored the "one-pot" synthesis of TDDMO from this compound, which combines hydroformylation and hydrogenation in a single process. rsc.org Using Co₃O₄ supported gold nanoparticles as a catalyst, a TDDMO selectivity of over 90% was achieved under relatively mild conditions of 140–150 °C and 7–9 MPa pressure. rsc.org In this tandem reaction, the catalytically active species is suggested to be a cobalt-carbonyl complex, with gold assisting in the in situ reduction of the cobalt oxide and facilitating the hydrogenation of the intermediate DFTD to the final diol product. rsc.org

The general reaction conditions for hydroformylation typically involve elevated temperatures, ranging from 80 to 200°C, and high pressures of synthesis gas (a mixture of carbon monoxide and hydrogen), often between 10 and 100 atmospheres. mt.comwikipedia.org

The table below provides a summary of the reaction conditions from the detailed study on two-stage hydroformylation.

ParameterStage 1 (MFTD Synthesis)Stage 2 (DFTD Synthesis)
Temperature95 °C140 °C
Pressure4 MPa7 MPa
Duration1.5 h4 h
CatalystCo-Rh/Fe₃O₄
SolventAcetone
LigandPhosphine ligand

Table 2. Optimized reaction conditions for the two-stage hydroformylation of Dicyclopentadiene. mdpi.com

Polymerization Science and Engineering of Dicyclopentadiene

Ring-Opening Metathesis Polymerization (ROMP) of Dicyclopentadiene (B1670491)

ROMP is a chain-growth polymerization technique that utilizes metal-carbene complexes to catalyze the ring-opening of cyclic olefins, producing unsaturated polyalkenamers. taylorfrancis.com In the case of DCPD, ROMP can lead to either a linear polymer, where only the strained norbornene ring is opened, or a cross-linked polymer, where both the norbornene and the pendant cyclopentene (B43876) rings undergo ring-opening and subsequent reactions. acs.orgresearchgate.net The highly strained norbornene unit readily undergoes exothermic ring-opening, which is the thermodynamically favored pathway for linear Pthis compound formation. acs.org

Catalytic Systems in ROMP (e.g., Grubbs' Catalysts, Molybdenum, Tungsten)

A variety of transition metal catalysts are employed for the ROMP of this compound, with Grubbs' catalysts (ruthenium-based) and Schrock-type catalysts (molybdenum- and tungsten-based) being prominent examples. taylorfrancis.com

Molybdenum and Tungsten Catalysts: Molybdenum and tungsten catalysts, often based on metal oxo or imido precursors with alkylating agents, have been explored for their ability to achieve stereospecific ROMP of this compound, potentially yielding crystalline polymers. rsc.orgresearchgate.netacs.orgacs.orgosti.govacs.org Unlike ruthenium initiators, molybdenum and tungsten initiators can yield linear polymers, although cross-linking can occur, especially at high monomer concentrations, through the metathesis of the cyclopentene substituent. researchgate.netbeilstein-journals.org

The activity and selectivity of these catalytic systems are crucial for controlling the polymerization process and the properties of the resulting Pthis compound. researchgate.net

Mechanism of ROMP: Norbornene and Cyclopentene Double Bond Involvement

The mechanism of homogeneous ROMP is well-understood and involves a series of [2+2] cycloaddition and cycloreversion steps. taylorfrancis.comwikipedia.org Initiation begins with the cyclic olefin coordinating to the metal alkylidene catalyst, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. taylorfrancis.comillinois.edu This intermediate then undergoes cycloreversion, breaking the ring and generating a new metal alkylidene and a new olefinic chain end. taylorfrancis.comillinois.edu This process propagates, leading to chain growth.

In this compound, the ROMP reaction primarily involves the highly strained norbornene double bond initially, leading to the formation of a linear polymer chain with pendant cyclopentene rings. ippi.ac.iracs.orgmit.edu The ring-opening of the norbornene unit is exothermic and drives the polymerization. rsc.orgacs.org Subsequently, under appropriate conditions, the less reactive cyclopentene double bonds can also undergo metathesis reactions, either intramolecularly or intermolecularly, leading to cross-linking and the formation of a rigid thermoset network. ippi.ac.iracs.orgresearchgate.net The presence of the opened norbornene ring and the intact or opened cyclopentene ring can be identified through techniques like infrared (IR) spectroscopy. ippi.ac.ir

Stereospecificity and Microstructure Control in ROMP

The microstructure of Pthis compound, including the stereochemistry of the double bonds (cis/trans) and the tacticity (arrangement of monomer units), significantly influences the polymer's properties. taylorfrancis.commit.edu Controlling stereospecificity in ROMP of norbornene-type monomers like this compound can lead to highly regular polymers with distinct thermal and mechanical properties, such as higher melting points and crystallinity. mit.eduximo-inc.com

Molybdenum and tungsten catalysts, particularly those with specific ligand architectures like biphenolate ligands, have demonstrated the ability to achieve high levels of cis and isotactic or syndiotactic stereospecificity in the ROMP of endo-DCPD. acs.orgacs.orgosti.govacs.orgmit.edu For instance, certain molybdenum and tungsten biphenolate alkylidene complexes have been shown to yield Pthis compound with >98% cis and >98% isotactic content. acs.orgosti.govacs.org The stereochemistry of the monomer itself (endo- or exo-DCPD) can also impact the polymer microstructure and properties, including the glass transition temperature (Tg). digitellinc.comosti.gov

Kinetic Studies of ROMP and Curing Processes

Studies have investigated the curing kinetics of endo-DCPD with different Grubbs' catalysts, revealing variations in reaction rates and activation energies. acs.org The model-free isoconversional method has been found to effectively model the cure kinetics, indicating that the activation energy can increase significantly at higher degrees of cure. core.ac.uk Catalyst concentration has a substantial effect on the cure kinetics, with higher concentrations generally leading to faster reactions and a shift of the exothermic peak to lower temperatures. core.ac.uk The curing process of Pthis compound can involve multiple stages, starting with ROMP of the norbornene ring and proceeding with cross-linking via olefin addition and metathesis reactions of the cyclopentene ring. acs.org

Frontal Ring-Opening Metathesis Polymerization (FROMP)

Frontal Ring-Opening Metathesis Polymerization (FROMP) is a variation of ROMP that allows for rapid, autonomous, and energy-efficient polymerization. wikipedia.orgdigitellinc.comresearchgate.net In FROMP, a localized reaction zone or "front" propagates through the monomer, converting it into a solid polymer. wikipedia.orgresearchgate.net This self-sustaining process is driven by the exothermic heat released during the polymerization of the highly strained monomer, such as this compound. digitellinc.comresearchgate.netacs.orgosti.govnsf.gov

FROMP of this compound typically utilizes Grubbs' catalysts and can be initiated by a small thermal stimulus. wikipedia.orgosti.govillinois.edu The heat generated by the polymerization at the front activates the latent catalyst in the adjacent monomer, perpetuating the reaction wave. illinois.edu This technique offers advantages in terms of speed and energy efficiency compared to conventional thermal curing methods. digitellinc.comresearchgate.net

The propagation of the reaction wave in FROMP of this compound is sustained by the heat of polymerization, which for this compound is significant due to the ring strain of the norbornene unit (approximately 27 kJ/mol). rsc.orgnsf.gov This exothermic process allows the front to advance rapidly, converting the liquid monomer into a solid polymer. researchgate.net

The speed of the reaction front (frontal velocity) and the maximum temperature reached within the front are key parameters characterizing FROMP. acs.orgosti.govnsf.govdigitellinc.com These parameters can be influenced by factors such as catalyst concentration, inhibitor concentration, initial resin temperature, and the stereochemistry of the this compound isomer used. acs.orgosti.govdigitellinc.comacs.org For example, using the more reactive exo-DCPD isomer can allow for a reduction in catalyst concentration while maintaining a high frontal velocity. acs.org Inhibitors, such as alkyl phosphites, can be used to control the pot life of the resin and influence the frontal velocity and temperature. osti.govillinois.edudigitellinc.com Variations in catalyst and inhibitor concentrations, as well as their ratios, have been shown to dramatically impact the frontal velocity, temperature, and the glass transition temperature of the resulting polymer. osti.govnsf.govdigitellinc.com

FROMP is considered energy-efficient because it leverages the internal energy of the polymerization reaction itself to drive the process, reducing or eliminating the need for external heating of the entire material volume. digitellinc.comresearchgate.net

Catalyst Loading Optimization in FROMP

Frontal Ring-Opening Metathesis Polymerization (FROMP) of dicyclopentadiene is an exothermic, self-sustaining process that yields poly(dicyclopentadiene) (pthis compound), a thermoset with desirable properties such as high toughness, impact strength, stiffness, and chemical resistance. google.com Optimizing catalyst loading in FROMP is crucial for balancing reaction kinetics, processing window (pot life), and the properties of the resulting polymer.

Studies have explored the impact of varying catalyst concentrations, particularly with ruthenium-based catalysts like Grubbs second generation catalyst (GC2). acs.org Lower catalyst loadings can offer benefits such as a practical liquid processing window and sufficient time for gel formation. For instance, a catalyst loading of 0.01 mol% has been shown to provide a 20-minute liquid processing window and a rapid time to usable gel formation. nih.gov Increasing catalyst concentration generally leads to faster gel formation but significantly decreases the available working time. nih.gov

The use of highly reactive isomers of this compound, such as exo-dicyclopentadiene, has been demonstrated to allow for a significant reduction in catalyst concentration while maintaining a high frontal velocity. acs.org This approach can reduce the required amount of costly ruthenium catalyst, making the technique more attractive for large-scale production of pthis compound structural components. acs.org

The relationship between catalyst loading and frontal polymerization parameters like frontal velocity and maximum temperature is significant. These parameters, in turn, influence the glass transition temperature (Tg) and mechanical properties of the resulting pthis compound thermosets. nsf.gov For example, lower loadings of GC2 (0.4 mM) resulted in lower Tmax, frontal velocity, and Tg values compared to higher loadings (0.8 mM). nsf.gov

Role of Inhibitors and Chain Transfer Agents in FROMP

The high reactivity of this compound with metathesis catalysts can lead to rapid spontaneous thermal initiation and bulk polymerization at room temperature, resulting in a short shelf life for the resin. acs.org Chemical strategies, such as the use of inhibitors and chain transfer agents, are employed to control catalyst reactivity and extend the resin's storage life. acs.org

Inhibitors are used to reversibly or irreversibly curb catalyst activity, thereby extending the pot life of the system. google.com Examples of inhibiting ligands successfully employed in controllable FROMP include triaryl phosphines, trialkyl phosphites, electron-rich pyridines, and hindered olefins. researchgate.net Triphenylphosphine, for instance, has been shown to extend storage lifetimes, albeit sometimes at the cost of the mechanical properties of the resulting polymer. acs.orgresearchgate.net Alkyl phosphites have also been used with GC2 to extend the liquid state processing window. google.com

Chain transfer agents, such as limonene, can also be used to reduce spontaneous polymerization and increase storage life. acs.org However, this can sometimes negatively impact the mechanical properties of the final polymer. acs.orgrsc.org The addition of inhibitors affects frontal characteristics, including frontal velocity and pot life. researchgate.net The effectiveness of inhibitors can depend on the specific catalyst system and the reaction environment, including monomer concentration and temperature. google.comosti.gov

Cationic Polymerization of Dicyclopentadiene

Cationic polymerization of dicyclopentadiene offers an alternative route to polydicyclopentadiene, often yielding a linear structure compared to the cross-linked network typically obtained through ROMP. researchgate.netcore.ac.uk This linear structure can be advantageous for processing using common thermoplastic or thermoset technologies. researchgate.net

Initiating Systems and Reaction Conditions

Cationic polymerization of this compound typically proceeds on one of the olefinic bonds using catalytic systems based on Lewis acids, such as TiCl4, in combination with organoaluminum compounds. researchgate.netbeilstein-journals.org These systems are considered less harsh compared to other Lewis acids like AlCl3 or SnCl4, allowing for better handling of diene hydrocarbons. researchgate.net

Studies have investigated the kinetics of this compound polymerization in solution using systems like Al(iBu)3–TiCl4. researchgate.net The reaction can be influenced by the competition between solvent and monomer solvation of the Lewis acid. researchgate.net The use of an excess of the organoaluminum component can lead to the formation of stable charged complexes that initiate the cationic polymerization. beilstein-journals.org

Other initiating systems have also been explored for the cationic polymerization of cyclopentadiene (B3395910) (a related monomer), such as the HCl adduct of cyclopentadiene with various metal halides as activators/catalysts. acs.org Weak Lewis acids like ZnX2 (X = Cl, Br, I) were found to be effective in controlling regioselectivity and providing polymers with relatively narrow molecular weight distributions. acs.org

Microstructure Analysis of Resulting Polymers

The microstructure of polydicyclopentadiene obtained through cationic polymerization is different from that of thermal polymers. jst.go.jp Analysis techniques such as IR and 1H NMR spectroscopy are used to determine the structural units present in the polymer chain. sioc-journal.cn

In cationic polymerization of endo-dicyclopentadiene (B155271), both the norbornenic and cyclopentenic double bonds can be involved in the polymerization. sioc-journal.cn Propagation on the norbornene double bond can lead to structural units formed by direct addition and those formed by carbocation rearrangement. sioc-journal.cn Similarly, propagation on the cyclopentene double bond can result in structural units from direct addition and those from transannular rearrangement. sioc-journal.cn The specific initiating system and reaction conditions can influence the relative content of these different structural units in the polymer chain. sioc-journal.cn

Copolymerization Studies Involving Dicyclopentadiene

Copolymerization of dicyclopentadiene with other monomers is a strategy to modify the properties of the resulting polymers. The presence of two distinct double bonds in this compound allows for various copolymerization possibilities.

Copolymerization with Ethylene (B1197577) and Styrene (B11656)

Copolymers can be formed by polymerizing dicyclopentadiene with monomers such as ethylene and styrene. wikipedia.org Scandium-catalyzed copolymerization has been explored for the synthesis of ethylene-dicyclopentadiene copolymers and ethylene-dicyclopentadiene-styrene terpolymers. acs.org

Studies have shown that the incorporation of styryl monomers can significantly impact the polymerization activity and the incorporation of this compound in terpolymerizations with ethylene and this compound. acs.org For example, p-fluorostyrene has been reported to enhance polymerization activity and this compound incorporation. acs.org The introduction of a third comonomer like p-fluorostyrene can also influence properties such as elongation at break and breakdown voltage, and can help to depress cross-linking caused by the dangling double bonds in the this compound units. acs.org

Thermal polymerization of mixtures of styrene and dicyclopentadiene has also been investigated for the production of hydrocarbon resins. google.com The composition of the monomer mixture, including the weight percentage of styrene and this compound, and the reaction temperature and time, influence the resulting resin properties, including molecular weight. google.com Controlling the addition rate of styrene can help to minimize the formation of high molecular weight polystyrene by thermal polymerization. google.com

Copolymerization with Maleic Anhydride (B1165640)

Dicyclopentadiene and maleic anhydride (MA) can undergo radical copolymerization, despite neither monomer readily undergoing radical homopolymerization lew.ro. This copolymerization typically yields linear alternating copolymers with a nearly equimolecular composition, regardless of the initial monomer feed ratio lew.rorevmaterialeplastice.ro. The resulting copolymers contain succinic repeat units revmaterialeplastice.ro.

Studies have investigated the kinetic features of the MA-DCPD copolymerization in both homogeneous and heterogeneous systems lew.rorevmaterialeplastice.roresearchgate.net. Low molecular weights and small polymerization rates observed in these systems are often attributed to degradative transfer with this compound researchgate.net. While these copolymers generally exhibit low molecular weights, they can still be utilized for specific applications, such as the removal of metallic ions from aqueous solutions revmaterialeplastice.ro.

Chemical modifications of the maleic anhydride-dicyclopentadiene copolymer, such as reactions with aromatic amines to form amides and imides, have been explored to improve their thermal properties revmaterialeplastice.roresearchgate.net. This polymer-analogous reaction on the MA-DCPD copolymer backbone can significantly enhance the thermal resistance of the resulting materials revmaterialeplastice.ro.

Table 1: Representative Data from Radical Copolymerization of Maleic Anhydride and Dicyclopentadiene

CodeMA/DCPD (Molar Ratio)xMA (Mole Fraction of MA in Feed)Time (min)Conversion (%)10⁵ Rpo (mol/L·s)Mn ( g/mol )
F12.5/10.711552.981.092800 lew.ro
F21.5/1-----

Functionalized Copolymers and Their Synthesis

Functionalization of polydicyclopentadiene (Pthis compound) is a key area of research aimed at overcoming the limitations of the unfunctionalized homopolymer, such as low surface energy and lack of chemical tunability nih.govgoogle.comacs.org. Introducing functional groups allows for tailored material properties, including surface energy control and potential for reversible crosslinking, which can facilitate recycling nih.govgoogle.comwipo.int.

One approach involves the synthesis of copolymers using functionalized dicyclopentadiene monomers. For instance, methyl ester functionalized dicyclopentadiene has been copolymerized with unfunctionalized this compound x-mol.netuvic.caacs.org. By varying the mole fraction of the functionalized monomer, researchers can tune the physical and mechanical properties of the resulting copolymers, such as alpha transition and hardness x-mol.netacs.org. These copolymers can maintain the thermal stability of the parent polymer while offering increased control over surface energy x-mol.netacs.org.

Another method involves the synthesis of dicyclopentadiene-maleic acid monoester (DCPDMA), which can then be copolymerized with monomers like styrene verizonaonlinepublishing.com. This copolymerization yields materials such as poly(styrene-co-DCPDMA) verizonaonlinepublishing.com.

Functionalized Pthis compound polymers can also be prepared through the ring-opening metathesis polymerization (ROMP) of functionalized this compound derivatives google.comresearchgate.net. For example, polymers derived from a carboxyl-functionalized this compound monomer have been synthesized, exhibiting a high glass transition temperature and allowing for manipulation of surface chemistry nih.govacs.org.

Post-polymerization functionalization of Pthis compound is another route to functionalized materials. This can involve reactions targeting the residual double bonds in the polymer matrix, such as epoxidation, bromination, inverse-demand Diels-Alder reactions, and radical-initiated thiol-ene additions google.com.

Polymer Architectures and Morphologies from Dicyclopentadiene

The polymerization of dicyclopentadiene can lead to various polymer architectures and morphologies, primarily influenced by the polymerization mechanism and conditions.

Linear and Crosslinked Polydicyclopentadiene Formation

Polydicyclopentadiene (Pthis compound) is typically formed via ring-opening metathesis polymerization (ROMP) of this compound researchgate.netwikipedia.org. The reaction is driven by the release of ring strain, particularly from the norbornene unit of this compound, which has a higher ring strain compared to the cyclopentene ring researchgate.netacs.org.

The formation of either linear or crosslinked Pthis compound depends significantly on the catalyst and reaction conditions employed researchgate.netwikipedia.orgacs.org.

Crosslinked Pthis compound: Under typical manufacturing conditions and in the presence of most metathesis catalysts like Grubbs' catalysts, a highly crosslinked polymer is produced researchgate.netwikipedia.orgacs.org. This crosslinking primarily results from the ROMP of the strained norbornene ring, which is highly exothermic, and subsequent reactions involving the pendant cyclopentene rings researchgate.netacs.orgmdpi.com. The exothermic nature of the norbornene ROMP can lead to thermo-olefinic addition, contributing to crosslinking researchgate.net. Another possibility for crosslinking is the ROMP of the cyclopentene ring itself, although the norbornene ring opening is thermodynamically favored due to higher ring strain researchgate.net. Some research suggests that olefin addition, rather than solely metathesis, plays a significant role in crosslinking by reacting at the less-strained double bond of the pendant cyclopentenyl ring acs.org. Crosslinked Pthis compound is a rigid thermoset polymer known for its excellent mechanical properties, including high impact strength, heat resistance, and chemical tolerance nih.govx-mol.netwikipedia.org.

Linear Pthis compound: The synthesis of linear Pthis compound requires specific catalytic systems and well-defined reaction conditions to selectively polymerize only the strained norbornene ring while leaving the pendant cyclopentene ring intact researchgate.netwikipedia.orgacs.org. Catalysts such as WCl₆ and WCl₄O in combination with cocatalysts like Si(allyl)₄ and SiMe₂(allyl)₂ have been successfully used to synthesize linear Pthis compound researchgate.net. Achieving linear Pthis compound is sensitive to catalyst concentration and requires reactions to be carried out under controlled conditions researchgate.net. Linear Pthis compound exhibits an unreacted double bond in each repeat unit, offering potential for post-polymerization reactions lew.ro. Metal-free ROMP using organic photoredox mediators has also been explored for the preparation of linear Pthis compound nih.gov.

The polymerization of this compound can follow a multistep pathway, starting with ROMP to form linear Pthis compound, followed by crosslinking via olefin addition and metathesis reactions acs.org. Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) studies have identified distinct thermal transitions corresponding to linear polymerization and subsequent crosslinking processes acs.org.

Table 2: Comparison of Linear and Crosslinked Polydicyclopentadiene

FeatureLinear Polydicyclopentadiene (L-Pthis compound)Crosslinked Polydicyclopentadiene (Pthis compound)
Formation MechanismSelective ROMP of norbornene ring researchgate.netacs.orgROMP of norbornene and reactions involving cyclopentene ring (metathesis and/or olefin addition) researchgate.netacs.orgmdpi.com
Catalysts UsedWCl₆/cocatalysts, WCl₄O/cocatalysts, specific metal-free systems researchgate.netnih.govGrubbs' catalysts, various transition metal catalysts researchgate.netwikipedia.orgacs.org
StructureSoluble, contains pendant double bonds lew.roacs.orgInsoluble, highly crosslinked network x-mol.netresearchgate.netwikipedia.org
PropertiesExceptional thermal stability (for an aliphatic polymer) lew.roHigh impact strength, heat resistance, chemical tolerance, rigidity nih.govx-mol.netwikipedia.org
Glass Transition Temperature (Tg)~53 °C (reported) acs.org140-165 °C (typically), >200 °C possible with prolonged heating acs.orgrsc.org

Porous Materials and PolyHIPE Systems

Dicyclopentadiene is a suitable monomer for the preparation of porous polymer materials, particularly through the high internal phase emulsion (HIPE) templating technique, yielding polymerized High Internal Phase Emulsions (PolyHIPEs) eventsair.comchemrxiv.org. ROMP of this compound within HIPE templates is a method to produce macroporous Pthis compound foams with unique and favorable mechanical properties chemrxiv.orgacs.org.

PolyHIPEs are created by polymerizing the continuous phase of a HIPE, which is an emulsion where the internal phase constitutes a large volume fraction (typically > 74%) researchgate.netacs.org. This process results in highly porous materials with interconnected void structures researchgate.netacs.org. Pthis compound-based PolyHIPEs are macroporous monolithic materials with high porosity and good mechanical properties acs.orgresearchgate.net. The porosity can be very high, potentially reaching void fractions of 0.99 researchgate.net.

The morphology of the resulting porous materials, such as void diameter and degree of interconnection, can be controlled by varying the emulsion composition researchgate.net. Surface area can also be influenced, with reported surface areas ranging from 3 to around 700 m²/g, and even higher with hyper-crosslinking researchgate.nettugraz.at.

Pthis compound PolyHIPEs can be further functionalized after polymerization, for example, by modifying the unsaturated double bonds on the surface through reactions like the Heck reaction or radical addition researchgate.net. This allows for tuning the surface properties, such as wettability researchgate.net.

Oligomerization of Dicyclopentadiene

Oligomerization of dicyclopentadiene results in low molecular weight polymers, or oligomers, composed of a few repeating this compound units acs.orgdigitellinc.com. Linear oligomers of this compound serve as reactive precursors for both thermoplastic and thermoset materials acs.orgdigitellinc.comosti.gov. Unlike the this compound monomer, these oligomers are odorless acs.orgosti.gov.

Oligomerization can occur through various mechanisms, including thermal or catalytic processes nih.gov. Thermal oligomerization of this compound can occur at elevated temperatures, often involving the retro Diels-Alder reaction of this compound to form cyclopentadiene (CPD), followed by addition reactions of CPD with this compound or other species to form trimers (e.g., tricyclopentadiene, TCPD) and higher oligomers researchgate.net.

Catalytic oligomerization of this compound can be achieved using systems like TiCl₄/Et₂AlCl, yielding oligomers with specific enchainment units researchgate.net. Frontal ring-opening metathesis oligomerization (FROMO) is an efficient and scalable method for rapidly generating linear, short-chain oligomers of this compound acs.orgdigitellinc.comosti.gov. This process utilizes the heat of reaction to propagate the oligomerization and employs a chain transfer agent, such as styrene, to control chain length digitellinc.comosti.gov. FROMO of this compound primarily results in linear oligomers with minimal cyclopentene ring opening osti.gov.

Telechelic this compound oligomers, which possess reactive end-groups, have potential applications as cross-linkers or as macromonomer precursors for block and graft copolymers acs.orgdigitellinc.comosti.gov. Functionalized ester oligomers containing nadic acid derived from this compound have also been developed for applications like coatings google.com.

Table 3: Oligomerization of Dicyclopentadiene

MethodProductsCharacteristicsApplications/Notes
Thermal Oligomerization (e.g., 180-240°C) researchgate.netOligomers including tricyclopentadiene (TCPD) researchgate.netCan be a side reaction during CPD production researchgate.netUsed in hydrocarbon resins nih.gov
Catalytic Oligomerization (e.g., TiCl₄/Et₂AlCl) researchgate.netOligomers with 2,3-enchained units researchgate.netReactivity depends on this compound isomer (endo vs exo) researchgate.net
Frontal ROMP Oligomerization (FROMO) acs.orgdigitellinc.comosti.govLinear oligomers (short chain) acs.orgdigitellinc.comosti.govOdorless, well-defined chain ends, controlled MW acs.orgdigitellinc.comosti.govPrecursors for thermoplastics/thermosets, cross-linkers, macromonomers acs.orgdigitellinc.comosti.gov
Reaction with Maleic Anhydride/Diols/Acids google.comFunctionalized ester oligomers (e.g., with nadic acid) google.comContains functional groups in backbone google.comCoating applications google.com

Computational and Theoretical Chemistry of Dicyclopentadiene

Quantum Chemical Studies

Quantum chemical studies, employing various levels of theory, have been extensively applied to investigate DCPD and related systems. These studies provide a detailed look at the electronic structure and energetic landscape of these molecules.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) calculations are fundamental tools used to study the electronic structure and properties of molecules like dicyclopentadiene (B1670491). These methods allow for the computation of molecular geometries, energies, and other properties from first principles. Studies have utilized high-level ab initio methods and various DFT functionals to examine this compound and its isomers. For instance, ab initio, DFT, and semiempirical methods have been used to calculate fourteen dicyclopentadiene isomers, identifying the exo- and endo-[2+4]-dicyclopentadiene molecules as the most stable. researchgate.net DFT methods, such as B3LYP, have been employed with various basis sets to study the electronic structure and energetics of cyclopentadiene (B3395910) and its derivatives. rsc.org These calculations can provide insights into bond lengths and angles, which can be compared with experimental data like X-ray values. researchgate.net

Furthermore, ab initio quantum chemistry calculations have been used in conjunction with experimental techniques, such as polarized multiple internal reflection Fourier transform infrared (MIR-FTIR) spectroscopy, to study the adsorption of cyclopentadiene and dicyclopentadiene on surfaces like Si(100)-2×1. capes.gov.br These studies help to understand the nature of the interactions between this compound and surfaces at the atomic level.

Prediction of Thermochemical Properties (e.g., Heat of Formation)

Computational methods are valuable for predicting thermochemical properties, such as the heat of formation, which are crucial for understanding the stability and reactivity of compounds. For dicyclopentadiene, computational chemistry methods, including high-level ab initio, DFT, and composite methods, have been used to predict the heat of formation for both the endo and exo isomers. researchgate.netresearchgate.net

Studies have validated computational methodologies by comparing predicted results for the endo isomer with existing experimental values. researchgate.netresearchgate.net For example, the experimental value for the standard heat of formation of gaseous endo-dicyclopentadiene (B155271) is reported as 42.2 ± 0.6 kcal/mol. researchgate.net Computational results have shown good agreement with this experimental value. researchgate.netresearchgate.net Subsequently, the same methodologies have been applied to predict the heat of formation for the exo isomer. researchgate.netresearchgate.net The energy difference in the heat of formation between the two isomers has been estimated computationally, indicating that the exo isomer is slightly more stable than the endo isomer. researchgate.netwikipedia.org

Here is a table summarizing some thermochemical data, including computationally predicted and experimental values for the heat of formation of dicyclopentadiene isomers:

IsomerMethodHeat of Formation (kcal/mol)Citation
endoExperimental42.2 ± 0.6 researchgate.net
endoComputationalGood agreement with exp. researchgate.netresearchgate.net
exoComputational41.5 ± 0.6 (Predicted) researchgate.netresearchgate.net
exoComputational~0.7 kcal/mol lower than endo researchgate.netwikipedia.org

These computational predictions provide valuable thermochemical data that can be used for various applications, including assessing the safety of processes involving this compound. researchgate.net

Analysis of Potential Energy Surfaces

The analysis of potential energy surfaces (PES) using quantum chemical methods provides insights into the energy changes and transition states involved in chemical reactions involving dicyclopentadiene. This helps in understanding reaction mechanisms and kinetics.

Studies have explored the potential energy surface for reactions like the dimerization of cyclopentadiene to form dicyclopentadiene, a classic Diels-Alder reaction. scielo.org.mx The PES analysis can reveal stationary states, including minima corresponding to stable species and transition states that represent the highest energy points along a reaction pathway. scielo.org.mxnih.gov For the dimerization of cyclopentadiene, the PES analysis has identified supramolecular complexes as minima between the non-interacting reactants and the transition state. scielo.org.mx

DFT methods have been used to calculate transition states and energy barriers for Diels-Alder reactions involving cyclopentadiene. ukim.mk These calculations help to determine the feasibility and relative rates of different reaction pathways. The shape of the potential energy surface and dynamic effects can control selectivity in reactions, particularly when reaction path bifurcations occur, where a single transition state can lead to multiple intermediates or products. nih.gov Analyzing the entire potential energy surface is critical for understanding these complex reaction pathways. nih.gov

Molecular Simulation Approaches

Molecular simulation approaches, such as molecular dynamics (MD) simulations, are used to study the behavior of dicyclopentadiene and its polymers, particularly cross-linked polydicyclopentadiene (pthis compound), at the molecular level. These simulations can provide insights into material properties and the underlying molecular mechanisms.

Atomistic molecular dynamics simulations have been employed to study the properties of pthis compound networks, including their glass transition and mechanical properties. unl.eduaiche.orgcore.ac.ukresearchgate.netrsc.org These simulations help to understand how the molecular structure and network topology influence macroscopic properties like strength, toughness, and thermal behavior. unl.educore.ac.ukresearchgate.netrsc.org

Molecular simulations can identify key molecular interactions that contribute to properties such as yield strength and hardening in polymers. researchgate.net For example, MD simulations have been used to compare pthis compound networks with other polymer systems like epoxies, revealing differences in molecular-level properties that influence their mechanical performance. researchgate.netrsc.org These simulations can also investigate phenomena like nanovoid formation and growth during deformation, which are related to the material's toughness. researchgate.netrsc.org

Kinetic Modeling of Reactions

Kinetic modeling, often informed by computational studies, is used to describe and predict the rates of reactions involving dicyclopentadiene. This is particularly important for processes like its formation from cyclopentadiene or its polymerization.

Experimental kinetic studies and the development of kinetic models have focused on reactions such as the dimerization of cyclopentadiene to form this compound. researchgate.netacs.org These models can account for the presence of other compounds in reaction mixtures and determine reaction rate constants, activation energies, and pre-exponential factors. acs.orggatech.edu

Kinetic modeling has been used to analyze the complex polymerization reactions of this compound, for instance, in the presence of catalysts like Grubbs' first-generation catalyst. acs.org Modeling can help validate experimental data and provide a clearer picture of the multistep reaction pathways involved, such as ring-opening metathesis polymerization (ROMP) followed by cross-linking. acs.org

Computational studies, including ab initio calculations and quantum Rice-Ramsperger-Kassel (QRRK) theory, have also been used to investigate the kinetics of reactions involving species related to this compound, such as the reaction between the cyclopentadienyl (B1206354) radical and acetylene. researchgate.net

Computational Studies on Reaction Mechanisms and Pathways

Computational studies are essential for elucidating the detailed mechanisms and pathways of reactions involving dicyclopentadiene and related species. These studies provide a molecular-level understanding of how reactions proceed.

Quantum chemical methods have been used to investigate reaction mechanisms, such as those leading to the formation of polycyclic aromatic hydrocarbons (PAHs) from cyclopentadienyl radicals, which are related to the retro-Diels-Alder reaction of this compound. researchgate.net These studies can determine elementary reaction steps and the energetics of intermediates and transition states. researchgate.net

Computational studies have explored the retro-Diels-Alder reaction of dicyclopentadiene, where it dissociates into two molecules of cyclopentadiene. researchgate.netfishersci.fifishersci.at Although theoretically predicted to be thermodynamically favored under certain conditions, computational studies combined with experimental observations can help understand why this pathway may not be dominant in all environments, such as during adsorption on surfaces. capes.gov.br

Computational studies have also been applied to investigate the mechanisms of other reactions involving this compound, such as its hydrogenation. rcsi.science By combining experimental and theoretical data, consistent mechanisms can be proposed, and the kinetic orders and activation parameters of different reaction steps can be determined. rcsi.science

The dimerization of cyclopentadiene to form this compound, a [4+2] cycloaddition (Diels-Alder) reaction, is a well-studied example where computational methods have been used to understand the reaction mechanism, including the preference for the endo isomer under kinetic control. wikipedia.orgscielo.org.mx Computational studies can explore the transition states and intermediates involved in these cycloaddition reactions. scielo.org.mxukim.mkresearchgate.net

Computational chemistry also plays a role in understanding the reactions of cyclopentadiene, the monomer of this compound, which is relevant due to the retro-Diels-Alder reaction of this compound. Studies have investigated the reactions of cyclopentadiene with various species and on surfaces using computational methods to determine reaction pathways and energetics. capes.gov.brresearchgate.netrsc.orgnsf.govacs.org

Advanced Applications of Dicyclopentadiene Derived Materials in Research

High-Performance Polymers and Composites

DCPD is widely utilized in the production of high-performance polymers and composites, contributing to their durability, strength, and other desirable characteristics. imarcgroup.comosborneindustries.comresearchgate.net These materials find applications in various industries requiring robust and lightweight solutions. imarcgroup.comosborneindustries.comforinsightsconsultancy.com

Unsaturated Polyester (B1180765) Resins (UPR)

This compound-modified unsaturated polyester resins (UPRs) represent a significant application area for dicyclopentadiene (B1670491). mdpi.comresearchgate.netglobalgrowthinsights.com These resins are frequently employed in the marine industry for constructing hulls and decks, as well as in the production of bathroom facilities. mdpi.comresearchgate.netglobenewswire.com Advantages of this compound-modified UPRs over traditional orthophthalic or isophthalic polyesters include lower shrinking, reduced styrene (B11656) emission, lower cost, and fast curing in thin layers. mdpi.comresearchgate.netnih.gov However, cured this compound UPRs can exhibit increased brittleness, lower glass transition temperatures, and reduced chemical resistance compared to their counterparts due to their differing chemical constitutions. mdpi.com

The synthesis of this compound UPRs typically involves a two-step "water process." mdpi.comnih.gov Initially, an adduct of maleic anhydride (B1165640) with this compound is formed in the presence of water. mdpi.comnih.gov This adduct then reacts with other esterification monomers, such as acids and glycols. mdpi.comnih.gov Research has explored the influence of methyl dicyclopentadiene (Methis compound), another norbornene dimer, on the properties of UPRs. mdpi.comnih.gov Studies have shown that while low concentrations of Methis compound have a slight impact on flexural mechanical properties, higher concentrations (up to 65%) can lead to softer and more brittle materials. mdpi.comnih.gov Nevertheless, Methis compound can be successfully incorporated into UPR formulations by adjusting the degree of unsaturation. mdpi.comnih.gov

This compound UPRs are a dominant segment in the dicyclopentadiene market, accounting for a substantial share due to their extensive use in automotive, construction, and marine applications. globalgrowthinsights.compolarismarketresearch.com Their ability to create lightweight, durable, and corrosion-resistant materials drives demand, particularly in the production of fiber-reinforced plastics (FRP). globalgrowthinsights.com

Cyclic Olefin Polymers (COP) and Copolymers (COC)

Dicyclopentadiene is a key monomer in the production of cyclic olefin polymers (COP) and cyclic olefin copolymers (COC). mdpi.comdataintelo.com These amorphous polymers are valued for their high glass transition temperature, optical clarity, low shrinkage, low moisture absorption, and low birefringence. researchgate.netwikipedia.org

COP is typically formed through the ring-opening metathesis polymerization (ROMP) of cyclic olefin monomers like norbornene, followed by hydrogenation. wikipedia.org Modification of the monomer structure allows for tailoring of polymer properties, including glass transition temperature, stiffness, and viscosity. wikipedia.org COC, on the other hand, is produced through the copolymerization of cyclic olefins with ethylene (B1197577). wikipedia.org While historically both were referred to as COC, they are now recognized as distinct classes based on their polymerization processes. wikipedia.org

COP and COC find applications in various high-tech fields, including pharmaceutical packaging, medical devices, optics, displays, and electronics, due to their high purity, low extractables, low surface energy, and chemical inertness. dataintelo.comwikipedia.org Research continues to explore advancements in polymerization technologies and new applications for these materials. dataintelo.comforinsightsconsultancy.com

Poly(dicyclopentadiene) (Pthis compound) in Reactive Injection Molding (RIM)

Poly(dicyclopentadiene) (Pthis compound) is a thermosetting polymer produced through the ring-opening metathesis polymerization (ROMP) of dicyclopentadiene. acs.orgmdpi.com Pthis compound is frequently manufactured using the Reaction Injection Molding (RIM) process, which is well-suited for producing large, complex, and high-performance parts. osborneindustries.comresearchgate.netdatahorizzonresearch.com RIM offers advantages such as the use of low-cost molds and fast cycle times. osborneindustries.com

Pthis compound is known for its excellent mechanical properties, including high toughness, high glass transition temperature, and outstanding low-temperature performance. researchgate.net It also exhibits high impact resistance, excellent chemical resistance, and superior mechanical strength. datahorizzonresearch.com These attributes make Pthis compound a preferred material for demanding applications. dataintelo.comdatahorizzonresearch.com

Research in Pthis compound focuses on areas such as optimizing the RIM process, developing new catalytic systems (including latent catalysts for improved pot life), and modifying Pthis compound to enhance properties like flame retardancy. researchgate.netresearchgate.netmagtech.com.cn Studies have also investigated the use of fillers, such as wollastonite particles, to create Pthis compound composites with potential for high-volume structural applications, demonstrating that even at high filler loadings, compressive strength can be maintained or improved due to the low viscosity of this compound allowing for excellent reinforcement impregnation. utk.edu

Role in Automotive, Aerospace, and Construction Materials

Dicyclopentadiene-derived materials, particularly UPRs, Pthis compound, and cyclic olefin polymers/copolymers, play a significant role in the automotive, aerospace, and construction industries. imarcgroup.comosborneindustries.comforinsightsconsultancy.com The demand for lightweight, durable, and high-performance materials in these sectors drives the use of this compound-based products. forinsightsconsultancy.comglobalgrowthinsights.compolarismarketresearch.com

In the automotive industry, this compound-based resins are used for components such as body panels, bumpers, and structural parts due to their high strength-to-weight ratios and impact resistance. osborneindustries.comglobalgrowthinsights.com Pthis compound's durability and chemical resistance make it suitable for body panels of heavy-duty trucks and agricultural equipment. dataintelo.comosborneindustries.com

In construction, this compound-modified UPRs are utilized in applications like swimming pools, bathtubs, roof tiles, pipes, ducts, and tanks due to their durability and corrosion resistance. globenewswire.comarihantmetallica.in Specialty resins derived from this compound are also used as coatings, adhesives, and sealants in building and construction. globenewswire.com

The aerospace industry also benefits from the use of this compound-based high-performance materials, where their lightweight nature and superior mechanical properties are critical. osborneindustries.comforinsightsconsultancy.com

Self-Healing Composites

Dicyclopentadiene has been explored as a healing agent in the development of self-healing composite materials. mdpi.commdpi.comscientific.net In this approach, microcapsules containing this compound monomer are embedded within a polymer matrix, often epoxy. mdpi.comscientific.netillinois.edu When a crack forms in the material, it ruptures the microcapsules, releasing the this compound into the crack plane. mdpi.comillinois.edu The released this compound then undergoes ring-opening metathesis polymerization (ROMP), typically triggered by a catalyst (such as Grubbs' catalyst) also dispersed in the matrix, effectively bonding the crack faces and "healing" the material. mdpi.commdpi.comillinois.edu

Research has investigated the factors influencing the efficiency of self-healing systems using this compound, including the size and dispersion of the microcapsules and the interaction between the healing agent and the catalyst. mdpi.comscientific.netillinois.edu Studies have demonstrated significant recovery of mechanical properties, such as fracture toughness and tensile strength, in composites incorporating this compound-filled microcapsules. mdpi.comillinois.edu For instance, research has shown that incorporating this compound microcapsules in an epoxy matrix can lead to increased tensile strength and strain by delaying crack initiation and growth. mdpi.com Healing efficiencies of up to 90% recovery of virgin fracture toughness have been reported in neat resin samples, with promising results also being transitioned to fiber-reinforced composites. illinois.edu

Specialty Chemicals and Fine Chemicals

Beyond its extensive use in polymers and resins, dicyclopentadiene is a valuable intermediate in the synthesis of a variety of specialty chemicals and fine chemicals. mdpi.comdataintelo.comopenpr.com Its reactive nature and unique structure make it a versatile building block for creating molecules with specific functionalities. dataintelo.com

This compound is utilized in the production of flame retardants, agrochemicals, specialty norbornenes, and intermediates for flavors and fragrances. mdpi.comdataintelo.comopenpr.com The high purity grade of this compound is particularly important for these applications. openpr.com The ability of this compound to undergo various chemical transformations contributes to the efficiency of chemical processes and the development of new and improved products in the fine chemical sector. dataintelo.com

The growing demand for high-quality fine chemicals is expected to further expand the role of this compound as a key raw material. dataintelo.com Research and development efforts continue to explore new applications for this compound in niche chemical processes and custom applications. dataintelo.com

Precursors for Norbornene and Ethylidenenorbornene (ENB)

High-purity this compound is a primary source for the production of cyclopentadiene (B3395910) (CPD) through thermal cracking. mdpi.comresearchgate.netintratec.us This in situ generated CPD is highly reactive and is subsequently used in Diels-Alder reactions to synthesize norbornene (NB) and ethylidenenorbornene (ENB). mdpi.comintratec.usgoogle.comacs.org Norbornene and ENB are important cyclic olefins used in the production of specialized polymers, including cyclic olefin copolymers (COC) and ethylene propylene (B89431) diene rubbers (EPDM). mdpi.comresearchgate.netalliedmarketresearch.com

The synthesis of ENB typically involves the cracking of this compound to CPD, followed by a Diels-Alder reaction between CPD and butadiene to yield 5-vinyl-2-norbornene (B46002) (VNB), which is then isomerized to ENB. intratec.usgoogle.comintratec.usresearchgate.net Research focuses on optimizing these processes, including the use of continuous flow chemistry for in situ cracking of this compound and direct reaction with alkynes to produce norbornadienes, which are precursors for norbornene derivatives. researchgate.net

Intermediates for Pharmaceuticals and Fragrances

Dicyclopentadiene is recognized as a key intermediate in the synthesis of various fine chemicals, including those used in the pharmaceutical and fragrance industries. made-in-china.commdpi.comresearchgate.netforuchem.comalibaba.comgminsights.com Its reactive nature allows for the creation of complex molecular structures required for these applications. High-purity grades of this compound are particularly utilized for the synthesis of pharmaceutical intermediates. alibaba.com The versatility of this compound as a building block contributes to the development of a wide array of specialized compounds in these sectors.

Energy Systems (e.g., Molecular Solar Thermal Energy Storage)

Dicyclopentadiene derivatives, particularly norbornadiene (NBD) and its valence isomer quadricyclane (B1213432) (QC), are being investigated for their potential in molecular solar thermal (MOST) energy storage systems. researchgate.nettaylorandfrancis.comresearchgate.netsigmaaldrich.comchalmers.seeuropa.eu MOST systems utilize molecular photoswitches that absorb solar energy and store it as chemical bond energy in a metastable isomer. sigmaaldrich.comchalmers.se The stored energy can be released on demand, typically as heat, through a catalyzed back-conversion to the original molecule. taylorandfrancis.comchalmers.se

Research in this area focuses on synthesizing and functionalizing norbornadiene derivatives to optimize their light absorption properties, energy storage density, and stability. researchgate.netresearchgate.netsigmaaldrich.com The cracking of this compound to CPD is a route to obtain the norbornadiene scaffold for these studies. researchgate.net Efforts include developing scalable synthesis methods for these molecules using techniques like continuous flow chemistry. researchgate.net

Advanced Coatings and Adhesives

Dicyclopentadiene and its derived resins are extensively used in the formulation of advanced coatings and adhesives, offering desirable properties such as durability, chemical resistance, and thermal stability. made-in-china.commdpi.comalliedmarketresearch.comontosight.aigiiresearch.comdataintelo.compolarismarketresearch.commordorintelligence.comresearchgate.netrsc.orgcredenceresearch.comtransparencymarketresearch.com

This compound-based hydrocarbon resins are employed in various adhesive applications, including hot melt adhesives, pressure-sensitive adhesives, and tackifiers. mdpi.comdataintelo.comglobalgrowthinsights.comgoogle.com These resins enhance adhesion properties, thermal stability, and chemical resistance. dataintelo.com Research explores the use of this compound in the development of high-performance adhesives, such as reworkable underfill adhesives for semiconductor components, where the thermal reversibility of the this compound moiety allows for easy removal. researchgate.net

In coatings, this compound resins contribute to the durability, gloss, and chemical resistance of the final product. mdpi.comdataintelo.com Unsaturated polyester resins modified with this compound are widely used in coatings for applications requiring corrosion resistance and fast curing. mdpi.comalliedmarketresearch.comtransparencymarketresearch.com Novel coating materials based on copolymers of sulfur and dicyclopentadiene are also being developed, demonstrating resistance to acids and solvents and the ability to be repaired with heat. rsc.org The use of this compound in advanced coatings is expanding, driven by the demand for high-performance materials in various industries. polarismarketresearch.com

Environmental and Toxicological Research of Dicyclopentadiene Excluding Dosage

Environmental Fate and Distribution

Volatilization and Atmospheric Degradation

Table 1: Estimated Atmospheric Half-Lives of Dicyclopentadiene (B1670491)

ReactantEstimated Half-Life (in air)
Hydroxyl radicals3.2 hours
Ozone11 minutes
Nitrate (B79036) radicals39 minutes

Biodegradation and Bioaccumulation Studies

Table 2: Biodegradation and Bioaccumulation Summary

ProcessMediumEstimated Half-LifeReady Biodegradability (Japanese MITI test)Bioconcentration Factor (BCF) Range (Aquatic Organisms)Bioaccumulation Potential (Overall)
BiodegradationWater1-2 years0% in 2 weeks58.9 - 384Low
BiodegradationSoil4-7 years--Low
BioaccumulationAquatic--58.9 - 384Moderate to High initially, then Low
BioaccumulationTerrestrial---Not significant

Ecotoxicity Studies in Aquatic and Terrestrial Organisms

Dicyclopentadiene is considered moderately toxic to aquatic organisms. oecd.orglobachemie.com Acute toxicity data for aquatic species indicate varying sensitivities. oecd.org

Table 3: Acute Ecotoxicity Data for Aquatic Organisms

OrganismEndpointConcentration (mg/L)Duration (h)
Selenastrum72 h-EC502772
Daphnia magna48 h EC50848
Oryzias latipes96 h LC504.396

Studies also suggest that DCPD is toxic to aquatic life with long-lasting effects. lobachemie.comfishersci.atfishersci.be

For terrestrial organisms, acute and subacute studies indicate that dicyclopentadiene is slightly toxic to a variety of species, including fish, algae, and other aquatic species. ecetoc.org No significant bioaccumulation was seen in duck, quail, or plants. ecetoc.org

Advanced Toxicological Investigations (Mechanistic Studies)

Advanced toxicological investigations have explored the potential mechanisms of toxicity of dicyclopentadiene, including genotoxicity and systemic effects. nih.govx-mol.net

In Vitro and In Vivo Genotoxicity Assessments

Available data suggest that dicyclopentadiene is not genotoxic in vitro or in vivo. canada.cacanada.caeuropa.eu In vitro studies, including bacterial gene mutation tests (using Salmonella typhimurium and Escherichia coli) and chromosomal aberration and micronucleus tests, have shown negative results. canada.cacanada.caeuropa.eu

Table 4: Summary of Genotoxicity Assessments

Test TypeSystemResultSource
Bacterial MutationSalmonella typhimurium, E. coliNegative canada.cacanada.caeuropa.eu
Chromosomal AberrationIn vitro mammalian cellsNegative canada.cacanada.ca
Micronucleus TestIn vitro mammalian cellsNegative canada.cacanada.ca
Micronucleus TestIn vivo mouse (with this compound concentrate)Negative canada.ca
Micronucleus TestIn vivo mouse (with this compound stream)Negative europa.eu

Systemic Toxicity and Target Organ Effects

Animal studies have provided insights into the potential systemic toxicity and target organs affected by dicyclopentadiene exposure. The predominant acute systemic effect observed in animals is on the central nervous system, characterized by initial stimulation followed by prolonged depression. ecetoc.org

Repeated dose toxicity studies have identified potential target organs. Inhalation exposure in rats showed histological lesions in the kidneys at higher concentrations. canada.ca In dogs, increased absolute kidney weights were observed. canada.ca While kidney effects were noted in male rats in some studies, these were sometimes considered characteristic of alpha2u-nephropathy, which is generally not considered relevant for human risk assessment. europa.eu Liver changes, characterized by altered clinical chemistry parameters and pathological changes, have also been observed in rats in short-term oral toxicity studies, particularly at higher dose levels. x-mol.net Metabolomics studies have suggested liver enzyme induction and potential liver toxicity in male rats. x-mol.net Effects on the functionality of the adrenals have also been suggested in male rats, potentially indicative of a stress-related effect. x-mol.net

Some studies have indicated that while effects were seen in repeat dose studies, these might be related to chronic irritation of the lungs and gastrointestinal tract rather than specific target organ toxicity. europa.eu Mortality observed in some rodent studies at high inhalation levels appeared to be related to respiratory irritation. europa.eu

Table 5: Observed Systemic Toxicity and Target Organ Effects in Animal Studies

SpeciesRoute of ExposureObserved EffectsPotential Target OrgansNotes
AnimalsAcuteCentral nervous system effects (stimulation followed by depression)Central Nervous SystemPredominant acute effect ecetoc.org
RatsInhalationHistological lesions in kidneysKidneysObserved at higher concentrations canada.ca
DogsInhalationIncreased absolute kidney weightsKidneysObserved at higher concentrations canada.ca
RatsOral (Short-term)Altered liver clinical chemistry, pathological liver changes, reduced body weight gain (males)Liver, potentially AdrenalsObserved at higher doses; metabolomics suggest enzyme induction and stress-related effects x-mol.net
RodentsInhalationMortality, pulmonary congestionLungsMay be related to chronic irritation europa.eu

No chronic toxicity or carcinogenicity studies on dicyclopentadiene were identified in the reviewed literature. canada.cacanada.ca Studies in animals have not indicated selective toxicity to the embryo or fetus or any teratogenic potential. ecetoc.org An appraisal of human health-related toxicological information, including mechanistic in vitro and in vivo studies, found no indication of endocrine-mediated adversity. nih.gov

Analytical Methodologies for Dicyclopentadiene and Its Derivatives in Complex Matrices

Chromatographic Techniques (e.g., Gas Chromatography)

Gas Chromatography (GC) is a widely used technique for the separation and quantification of dicyclopentadiene (B1670491) and its volatile derivatives in complex mixtures. GC is particularly effective for analyzing hydrocarbon mixtures containing DCPD. ecetoc.org

Studies have utilized GC, often coupled with a Flame Ionization Detector (FID), for the analysis of this compound in various matrices, including air samples. In one method, air samples are collected using charcoal tubes, desorbed with carbon disulfide, and then analyzed by GC-FID. osha.gov This approach demonstrated a detection limit of 2.1 ng/injection for dicyclopentadiene. osha.gov

The purity of commercial this compound samples, which can contain impurities such as acyclic dienes, cyclopentadiene (B3395910) monomer, methylcyclopentadienes, and co-dimers of cyclopentadiene with isoprene (B109036), piperylene, and butadiene, can be determined using GC. ecetoc.org Capillary columns with specific liquid phases, such as m-bis(m-phenoxyphenoxy) benzene (B151609) with Apiezon L, have been reported for the analysis of this compound samples containing these co-dimers. oup.com

GC-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for both separation and identification of this compound and its derivatives. GC-MS has been applied to analyze this compound in ground water samples after extraction. ecetoc.org This method was capable of determining this compound at concentrations of 10 µg/L. ecetoc.org GC-MS has also been used to identify derivatives of dicyclopentadiene in ground water extracts, including ketone derivatives, by comparison with synthetic standards. nih.gov Furthermore, GC-MS has been employed to study the reaction kinetics of dicyclopentadiene cracking in pyrolysis gasoline. acs.org

High-Performance Liquid Chromatography (HPLC) can also be used for the analysis of dicyclopentadiene. A reverse phase (RP) HPLC method using a mobile phase of acetonitrile, water, and phosphoric acid has been developed for the analysis of this compound. sielc.com For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid. sielc.com

Spectroscopic Methods (e.g., NMR, FTIR, Raman Spectroscopy)

Spectroscopic techniques provide valuable information about the molecular structure and functional groups of dicyclopentadiene and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is useful for characterizing the structure and purity of this compound and its isomers and derivatives. NMR has been used to study the dynamic properties of dicyclopentadiene dimethyl ester (DCPDME) isomers and confirm their conversion upon heating. semanticscholar.org The stereospecific nature of polydicyclopentadiene formed by ring-opening metathesis polymerization (ROMP) can also be determined using NMR spectroscopy. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify functional groups and monitor chemical changes in this compound and its derivatives. FTIR analysis has been used to verify the successful synthesis of this compound-containing microcapsules by observing characteristic vibrational modes. mdpi.com FTIR can also be used to study changes in the chemical structure of DCPDME with temperature. semanticscholar.org In the analysis of ethylene-propylene-diene (EPDM) terpolymers, FTIR is used to determine this compound content based on the infrared absorbance of its monocyclic double bond near 1605–1610 cm⁻¹. tajhizkala.ir Polarized multiple internal reflection (MIR)-FTIR spectroscopy has been used to investigate the adsorption of dicyclopentadiene on silicon surfaces. acs.org

Raman spectroscopy is a non-invasive technique that can be used to study the vibrational properties of this compound and its polymerization. FT-Raman spectroscopy has been utilized for the qualitative analysis of the ring-opening metathesis polymerization of this compound, allowing for the monitoring of the reaction and the determination of the stereospecific nature of the resulting polymer. researchgate.net, researchgate.net Raman spectroscopy can also indicate the formation of peroxo species on catalyst surfaces during the epoxidation of this compound. rsc.org

Mass Spectrometry (e.g., Kendrick Mass Analysis)

Mass Spectrometry (MS) provides information on the mass-to-charge ratio of molecules and fragments, aiding in the identification and structural elucidation of this compound and its derivatives. GC-MS, as mentioned earlier, is a common approach for analyzing complex mixtures containing this compound. nih.gov, acs.org

Kendrick Mass Analysis is an advanced mass spectrometric technique particularly useful for the analysis of polymers and complex mixtures of oligomers derived from this compound. acs.org, osti.gov, digitellinc.com This technique involves a transformation of the mass spectrum to reveal repeating units and end-group structures, even in complex samples with overlapping peaks. acs.org, nih.gov Kendrick mass analysis enables the rapid identification and assignment of different chain-end types in this compound oligomers and can quantify the degree of branching. acs.org, osti.gov, digitellinc.com It is also capable of detecting oligomer species from trace impurities that might be difficult to observe with other methods. acs.org, osti.gov, digitellinc.com, digitellinc.com

Thermal Analysis Techniques (e.g., DSC, TG-DTA)

Thermal analysis techniques are valuable for studying the thermal behavior, transitions, and stability of dicyclopentadiene and materials derived from it, such as polymers.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. DSC is used to determine thermal transitions such as glass transition temperature (Tg), melting temperature, and crystallization temperature. mdpi.com, rsc.org DSC has been used to study the curing behavior of this compound-based polymers and to observe the crosslinking step as a distinct thermal event. nih.gov, cnrs.fr The glass transition temperature of cured this compound and its composites can be measured using DSC. mdpi.com DSC can also be used to investigate the thermal properties of DCPDME isomers. semanticscholar.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA provides information about thermal stability and degradation behavior. TGA can be performed simultaneously with DTA (TG-DTA) to obtain both mass change and heat flow information. TGA has been used to evaluate the thermal stability of functionalized polydicyclopentadiene and epoxy resins derived from this compound. nih.gov, cnrs.fr TGA curves can show the weight loss behavior of materials upon heating, indicating degradation temperatures. cnrs.fr, researchgate.net

Sustainability and Green Chemistry Approaches in Dicyclopentadiene Research

Development of More Efficient and Eco-Friendly Synthetic Routes

Traditional production of DCPD primarily relies on the steam cracking of naphtha, where it is obtained as a significant component of the C5 olefin stream, a byproduct of ethylene (B1197577) production. nih.govresearchgate.net While this process is a major source, it is linked to petrochemical dependence.

Research is actively exploring alternative, more sustainable routes for this compound synthesis. One promising avenue is the utilization of renewable biomass feedstocks. For instance, a multi-step chemical synthesis has been developed to convert furfural, a compound derivable from cellulosic biomass like corn bran or fiber, into high-purity this compound. lanl.govlanl.gov This bio-based approach offers a dependable and sustainable source of this compound, reducing reliance on the unstable olefins industry that influences the price and supply of petrochemical-based this compound. lanl.gov The process involves the rearrangement of furfuryl alcohol, followed by hydrogenation and dehydration steps, utilizing common and cost-effective catalysts. google.com This method is considered green and environmentally friendly, requiring no additional consumables beyond hydrogen. google.com

Another approach involves the preparation of cyclopentadiene (B3395910) (CPD), the monomer of this compound, from furfuryl alcohol. google.com Since CPD readily dimerizes via a Diels-Alder reaction to form this compound, producing CPD from renewable sources offers an indirect green route to this compound. wikipedia.orgmdpi.com

Utilization of By-products and Waste Streams

The production and use of this compound generate various by-products and waste streams. Sustainable practices focus on valorizing these materials to reduce waste and create additional value.

This compound itself is a significant byproduct of naphtha steam cracking. nih.govresearchgate.net Technologies have been developed to isolate technical and high-purity grades of this compound from this C5 byproduct stream, adding considerable value to this raw material. nih.gov This recovery process often involves fractional distillations, leveraging the reversible dimerization of cyclopentadiene (CPD) to this compound. aiche.org

Beyond the primary recovery of this compound, research is also directed at utilizing other components within these complex by-product streams. For example, the diolefin-rich isoprene (B109036) byproduct stream can be catalytically hydrogenated to increase its economic value. aiche.org

Furthermore, waste streams from other industrial processes are being investigated as potential sources or for use in conjunction with this compound chemistry. While not directly a this compound production waste stream, there is research into valorizing 2G bioethanol waste streams, which contain lignin (B12514952), for the production of lignin epoxide resin, potentially involving compounds like dicyclopentadiene (B1670491) alcohol. google.com

In the context of polymer production using this compound, such as polydicyclopentadiene (pthis compound), the incorporation of waste materials as fillers is being explored. Fly ash, a natural mineral filler, has been successfully incorporated into poly-DCPD resin composites. nih.govmdpi.com This approach is considered environmentally friendly due to fly ash's minimal processing requirements and the avoidance of additional organic solvents in the composite manufacturing process, aligning with sustainable materials engineering principles. mdpi.com

Another area involves the enzymatic valorization of waste streams. Lipase B from Candida antarctica immobilized in a porous polydicyclopentadiene matrix has shown promise for the biocatalytic upcycling of waste oil streams through esterification reactions. acs.org This demonstrates a potential for using this compound-based materials to facilitate greener waste treatment and resource recovery.

Green Catalysis in Dicyclopentadiene Chemistry

Catalysis plays a crucial role in the synthesis and reactions of this compound. Green catalysis focuses on using environmentally benign catalysts and processes to minimize the environmental impact.

In the synthesis of this compound or its monomer CPD from furfuryl alcohol, the process utilizes common and inexpensive alkali, hydrogenation, and acid catalysts, contributing to a green and environmentally friendly route. google.com

For reactions involving this compound, such as epoxidation, research is exploring heterogeneous catalysts and greener oxidants. Dicyclopentadiene dioxide, a derivative of this compound, can be synthesized through the epoxidation of this compound using aqueous hydrogen peroxide (H₂O₂) over supported catalysts like aminopropyl-immobilized phosphotungstic acid on SBA-15. researchgate.netrsc.org This method is considered an economic and green reaction compared to traditional methods that might use toxic solvents and less environmentally friendly oxidants. researchgate.netrsc.org These supported catalysts have demonstrated high efficiency and stability, allowing for potential reuse. researchgate.netrsc.org

Hydroformylation of this compound has been studied using water-soluble rhodium complexes in aqueous/organic two-phase systems containing cationic surfactants. cjcatal.com This approach aligns with green chemistry principles by reducing or eliminating the use of organic solvents.

The hydrogenation of this compound to products like tetrahydrodicyclopentadiene (B3024363) (THthis compound), a component of high energy density fuels, has been investigated using supported metal catalysts such as gold, nickel, and ruthenium on SBA-15. rsc.orgcolab.ws A greener single-step route using supported gold catalysts has been reported for the hydroconversion of this compound to exo-THthis compound, demonstrating high efficiency and selectivity. rsc.org

Diels-Alder reactions involving cyclopentadiene, generated in situ from this compound, are also being explored under solvent-free conditions or in green solvents like water with heterogeneous catalysts like Metal-Organic Frameworks (MOFs). researchgate.netsemanticscholar.org For example, a recyclable copper(II)-PEIP MOF has been shown to efficiently catalyze the Diels-Alder reaction between azachalcones and cyclopentadiene in water with a surfactant, minimizing the need for harmful organic solvents and allowing catalyst recycling. semanticscholar.org

Furthermore, the esterification of this compound with biomass-derived carboxylic acids, such as levulinic acid, using heterogeneous solid acid catalysts like Amberlyst resins, represents a green approach to synthesize bio-based functional monomers from this compound. rsc.org This method avoids the drawbacks of homogeneous acid catalysts, such as corrosion and difficult separation. rsc.org

These research efforts highlight a growing commitment to applying green chemistry principles to this compound production and utilization, aiming for more sustainable and environmentally responsible chemical processes.

Q & A

Basic Research Questions

Q. What experimental methods are used to assess the thermal stability of dicyclopentadiene under varying conditions?

  • Methodology : Use the Reactive Systems Screening Tool (RSST) to measure onset temperature, self-heat rate, and exothermic energy under controlled solvent systems (e.g., toluene, cyclohexane). Calorimetric analysis quantifies heat flow during decomposition. Computational quantum chemistry (e.g., DFT) models reaction pathways and predicts thermodynamic thresholds for thermal runaway .
  • Key Data : Onset temperatures range from 120–160°C depending on solvent polarity. Exothermic energy release averages 800–1,200 J/g in pure DCPD .

Q. How can researchers verify the purity of dicyclopentadiene in polymer synthesis applications?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) identifies residual cyclopentadiene monomers. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity. Differential scanning calorimetry (DSC) detects impurities via deviations in melting points (pure this compound: ~32°C) .
  • Contradictions : Commercial-grade this compound often contains 5–10% trimers, requiring fractional distillation for high-purity research applications .

Q. What safety protocols mitigate risks during this compound handling in laboratory settings?

  • Methodology : Store this compound in inert, explosion-proof containers under nitrogen. Use grounded equipment to prevent static ignition. Conduct hazard operability (HAZOP) studies for large-scale reactions. Personal protective equipment (PPE) must include neoprene gloves and vapor respirators .

Advanced Research Questions

Q. How do solvent systems influence the reaction kinetics of this compound in Diels-Alder polymerization?

  • Methodology : Polar solvents (e.g., THF) accelerate reaction rates due to enhanced solubility of dienophiles. Monitor kinetics via in-situ FTIR to track cycloaddition progress. Compare activation energies (Eₐ) using Arrhenius plots—nonpolar solvents yield Eₐ ≈ 60 kJ/mol vs. 45 kJ/mol in polar systems .
  • Data Conflict : Some studies report solvent polarity inversely affects endo/exo selectivity, requiring multi-variable regression to isolate solvent effects .

Q. What computational models resolve contradictions in this compound’s thermal decomposition mechanisms?

  • Methodology : Ab initio molecular dynamics (AIMD) simulations identify competing pathways: retro-Diels-Alder cleavage (dominant below 200°C) vs. radical-mediated oligomerization (above 200°C). Validate with time-resolved mass spectrometry .
  • Challenge : Discrepancies exist between predicted and experimental product distributions. Sensitivity analysis suggests trace metal contaminants (e.g., Fe³⁺) catalyze side reactions .

Q. How can researchers optimize this compound-based high-density fuels while minimizing environmental hazards?

  • Methodology : Catalytic isomerization (e.g., H-ZSM-5 zeolite) converts this compound to tricyclopentadiene, increasing energy density (≥42 MJ/L). Lifecycle assessment (LCA) quantifies CO₂ emissions from synthesis-to-combustion. Compare with fossil-derived JP-10 fuels .
  • Trade-off : Higher energy density correlates with increased NOₓ emissions during combustion. Hybrid catalysts (e.g., Pt/SiO₂) reduce NOₓ by 15% but lower fuel yield .

Methodological Guidelines for Data Interpretation

  • Contradictory Thermal Data : Reconcile RSST results with accelerating rate calorimetry (ARC) by normalizing for sample mass and heating rates. For example, RSST overestimates self-heat rates by 20% compared to ARC due to adiabatic assumptions .
  • Statistical Validation : Apply ANOVA to compare batch-to-batch variability in polymer molecular weights. Use Tukey’s HSD test for post-hoc analysis of catalyst efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.